8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of an iodine atom at the 8th position and an amine group at the 2nd position of the triazolo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported to yield triazolo[1,5-a]pyrazines . The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of microwave-assisted synthesis and mechanochemical methods can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrazines, which can have different functional groups replacing the iodine atom or modifications to the amine group.
Scientific Research Applications
8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases or other enzymes involved in cell signaling, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring and are known for their biological activities.
Uniqueness
8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both iodine and amine groups
Properties
Molecular Formula |
C5H4IN5 |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
8-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C5H4IN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10) |
InChI Key |
SEZHSDIASVNRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=N1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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